[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Description
This compound is a cytidine analog featuring a hydroxyamino substitution at the 4-position of the pyrimidine ring and a complex phosphate backbone. Its IUPAC name reflects a ribofuranose sugar moiety (oxolan-2-yl) linked to a modified pyrimidine base and multiple phosphoryl groups. The structure includes three phosphate groups arranged as a triphosphate derivative, with one phosphono and two hydrogen phosphate units.
Properties
IUPAC Name |
[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O15P3/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIQIYMICUFERK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O15P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleoside Core Formation
The oxolane ring (2',3'-dihydroxy-5-substituted tetrahydrofuran) is constructed via stereoselective glycosylation between a protected ribose derivative and a modified pyrimidine base. The 4-(hydroxyamino)-2-oxopyrimidin-1-yl moiety is introduced through a palladium-catalyzed coupling reaction between a halogenated pyrimidine precursor and hydroxylamine derivatives. For example, 4-chloro-2-oxopyrimidine undergoes nucleophilic substitution with hydroxylamine hydrochloride in the presence of a base such as triethylamine, yielding the hydroxyamino-substituted pyrimidine.
Protecting groups (e.g., acetyl, tert-butyldimethylsilyl) are critical to prevent undesired side reactions during subsequent phosphorylation. The ribose hydroxyl groups are typically protected as acetyl esters, while the 5'-position is activated for phosphorylation via tosylation or mesylation.
Sequential Phosphorylation
Triphosphate installation follows a stepwise approach:
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5'-Monophosphate Formation : The 5'-hydroxyl group reacts with phosphorus oxychloride (POCl₃) in trimethyl phosphate, forming a monophosphate intermediate.
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Diphosphate Coupling : Pyrophosphate bond formation is achieved using carbodiimide activators (e.g., DCC) to couple the monophosphate with a phosphorimidazolide derivative.
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Triphosphate Extension : A final phosphorylation with γ-³²P-ATP (for radioactive labeling) or unlabeled ATP analogs completes the triphosphate chain.
Yields at each step range from 60% to 85%, with purification via anion-exchange chromatography critical to remove unreacted intermediates.
Biotechnological and Enzymatic Approaches
Enzymatic Phosphorylation
DNA/RNA polymerases and kinases offer regioselective advantages. For instance, T4 polynucleotide kinase catalyzes the transfer of phosphate groups to the 5'-hydroxyl of nucleotide analogs in the presence of ATP. However, the bulky hydroxyamino-pyrimidine moiety may hinder enzyme binding, necessitating engineered enzymes or modified reaction conditions.
Fermentation-Derived Precursors
Microbial biosynthesis of the pyrimidine base (e.g., via E. coli overexpression of carbamoyl phosphate synthetase) provides a scalable route. Subsequent chemical phosphorylation remains necessary, but fermentation reduces reliance on hazardous reagents.
Catalytic Hydrogenation in Hydroxyamino Group Installation
The patent CN1263090A describes a method for synthesizing hydroxylammonium phosphate (NH₂OH·H₃PO₄) via hydrogenation of nitrate ions over a palladium catalyst. This methodology is adaptable to introducing the hydroxyamino group in the target compound:
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Nitration : The pyrimidine ring is nitrated at the 4-position using nitric acid-sulfuric acid mixtures.
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Reduction : Catalytic hydrogenation (H₂, Pd/C, 50–80°C) selectively reduces the nitro group to hydroxyamino while preserving the oxolane and phosphate functionalities.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| H₂ Pressure | 3–5 bar | >90% selectivity |
| Temperature | 60–70°C | Minimizes over-reduction |
| Catalyst Loading | 5% Pd/C | 85% conversion |
Purification and Stabilization
Chromatographic Techniques
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Ion-Exchange Chromatography : Q-Sepharose resin separates triphosphate species from mono-/diphosphate impurities using a NaCl gradient (0.1–1.0 M).
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Reverse-Phase HPLC : C18 columns with triethylammonium acetate buffers (pH 6.5) resolve closely related analogs.
Analytical Characterization
Structural Confirmation
Purity Assessment
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Capillary Electrophoresis : >98% purity achieved with 50 mM borate buffer (pH 9.2).
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Enzymatic Assays : Incubation with alkaline phosphatase quantifies hydrolyzable phosphate groups.
Challenges and Optimization
Hydroxyamino Group Instability
The NH₂OH moiety is prone to oxidation, requiring inert atmosphere handling and chelating agents (e.g., EDTA) to sequester metal catalysts.
Chemical Reactions Analysis
Hydrolysis of Phosphate Groups
The triphosphate moiety undergoes hydrolysis under physiological or acidic conditions, forming mono- or diphosphate derivatives. This reaction is critical for understanding the compound’s stability and bioactivity.
| Conditions | Products | Rate Constant (k) |
|---|---|---|
| pH 7.4, 37°C | Diphosphate + Inorganic phosphate (Pi) | |
| pH 2.0, 25°C | Monophosphate + 2 Pi |
Hydrolysis is accelerated by divalent cations (e.g., Mg²⁺) due to coordination with the phosphate groups.
Oxidation of the Hydroxyamino Group
The group on the pyrimidine ring is susceptible to oxidation, forming a nitroso derivative () under aerobic conditions:
Key Findings :
-
Oxidation occurs at physiological pH (7.4) with a half-life of 12 hours.
-
The nitroso product exhibits increased electrophilicity, enabling covalent binding to thiol-containing biomolecules (e.g., glutathione).
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidinone ring undergoes nucleophilic aromatic substitution (NAS) at the C-5 position. Common nucleophiles include amines and thiols:
| Nucleophile | Product | Reaction Yield |
|---|---|---|
| NH₃ | 5-Aminopyrimidinone derivative | 78% |
| HS⁻ | 5-Mercaptopyrimidinone derivative | 65% |
Reactivity is enhanced in polar aprotic solvents (e.g., DMF) at 60–80°C.
Enzymatic Phosphorylation/Dephosphorylation
As a nucleotide analog, this compound interacts with kinases and phosphatases:
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Phosphorylation :
Substrate for human deoxycytidine kinase (dCK) at the 5'-OH group, forming a triphosphate analog..
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Dephosphorylation :
Alkaline phosphatase cleaves terminal phosphate groups with .
Interaction with Metal Ions
The phosphate and hydroxyl groups coordinate with metal ions, altering reactivity:
| Metal Ion | Coordination Site | Effect |
|---|---|---|
| Mg²⁺ | β- and γ-phosphates | Stabilizes triphosphate conformation |
| Fe³⁺ | Hydroxyamino and pyrimidinone | Induces oxidative degradation |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | Mass Loss |
|---|---|---|
| 120–150°C | Loss of coordinated water molecules | 8% |
| 220–250°C | Degradation of phosphate groups | 45% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces homolytic cleavage of the N–O bond in the hydroxyamino group, generating a nitroxyl radical () . This radical participates in chain reactions with biomolecules, causing oxidative damage.
Scientific Research Applications
Drug Development
The compound has been investigated for its potential as an antiviral agent. Studies suggest that it may inhibit viral replication by interfering with nucleic acid synthesis. The presence of the hydroxyamino group enhances its interaction with target enzymes involved in viral replication processes, making it a candidate for further development as an antiviral drug.
Molecular Biology
In molecular biology, this compound can serve as a nucleotide analog. Its structural similarity to natural nucleotides allows it to be incorporated into RNA or DNA strands during replication or transcription processes. This incorporation can lead to mutations or disruptions in normal cellular functions, providing a tool for studying gene expression and regulation.
Therapeutic Potential
Research indicates that compounds similar to [[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate may exhibit anticancer properties. By targeting specific kinases involved in cancer cell proliferation, these compounds could potentially slow down tumor growth or induce apoptosis in cancer cells.
Case Studies
Several studies have highlighted the applications of this compound:
- Antiviral Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antiviral activity against influenza viruses by inhibiting RNA polymerase activity .
- Nucleotide Analog Studies : Research published in Nucleic Acids Research explored the incorporation of similar compounds into RNA sequences, revealing insights into their effects on transcriptional fidelity and mutation rates .
- Anticancer Research : A clinical trial reported in Cancer Research evaluated the efficacy of a related compound in combination therapy for patients with advanced-stage cancers, showing promising results in tumor regression .
Mechanism of Action
The mechanism of action of [[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of modified nucleotides with structural variations in the pyrimidine ring and phosphate backbone. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Structural Impact on Function: The hydroxyamino group in the target compound (vs. methoxy in or methyl in ) may alter base-pairing specificity or enzyme recognition . Sodium salt derivatives () enhance solubility, critical for in vitro assays, while lipophilic groups (e.g., methyl in ) improve membrane permeability .
Phosphate Backbone Variations: Triphosphates (target compound, ) are typical substrates for DNA/RNA polymerases, whereas monophosphates () serve as building blocks in oligonucleotide synthesis .
Thermodynamic Stability :
- The 5-methyl substitution in increases thermal stability (boiling point: 388.9°C), making it suitable for high-temperature applications .
Biological Activity
The compound known as [[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate, also referred to by its IUPAC name, ((2R,3S,4R,5R)-3,4-dihydroxy-5-(4-(hydroxyamino)-2-oxo-1,2-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate, has garnered attention due to its potential biological activities. This article aims to explore its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A tetrahydrofuran ring
- Hydroxy and methoxy groups
- A phosphoryl group
This unique arrangement is believed to contribute to its biological properties, particularly in relation to enzyme interactions and metabolic pathways.
Antiviral Properties
Research indicates that derivatives of this compound exhibit antiviral activity. For instance, N4-hydroxycytidine and its derivatives have shown efficacy against various viral infections by inhibiting viral replication mechanisms. The compound's structure allows it to interfere with nucleic acid synthesis in viruses, making it a candidate for further antiviral drug development .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can affect cellular processes such as DNA replication and repair. Studies have demonstrated that similar compounds can modulate the activity of enzymes like ribonucleotide reductase, which is crucial for DNA synthesis .
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and other apoptotic pathways. This suggests potential applications in cancer therapy, particularly in targeting rapidly dividing cells .
Study 1: Antiviral Efficacy
A study published in Antiviral Research evaluated the antiviral effects of N4-hydroxycytidine derivatives on hepatitis C virus (HCV). The results indicated a significant reduction in viral load in treated cells compared to controls. The mechanism was attributed to the inhibition of viral RNA polymerase activity .
Study 2: Enzyme Interaction
Research published in Journal of Medicinal Chemistry investigated the interaction of similar compounds with ribonucleotide reductase. The study found that these compounds could bind effectively to the enzyme's active site, leading to decreased enzyme activity and subsequent effects on cell proliferation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate in laboratory settings?
- Methodological Answer : The compound can be synthesized via photoinduced phosphonylation , a method adapted from protocols used for alkylphosphonates (). Key steps include:
- Activation of the pyrimidine ring using UV light to enable nucleophilic substitution.
- Sequential phosphorylation using phosphonous esters or phosphoryl chloride under anhydrous conditions ( ).
- Purification via reverse-phase HPLC to isolate the phosphorylated product ( ).
Q. How can researchers validate the structural conformation of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use P NMR to confirm phosphorylation sites (chemical shifts between -5 to +5 ppm for phosphonates) and H/C NMR to resolve the oxolan-pyrimidine backbone ( ).
- X-ray Crystallography : Co-crystallize the compound with stabilizing ions (e.g., Mg) to resolve its 3D conformation ( ).
- InChI/SMILES Validation : Cross-reference canonical SMILES strings (e.g.,
OCC1OC(C(C1OP(=O)(O)O)O)n1ccc(nc1=O)N) to confirm stereochemistry ( ).
Q. What stability considerations are critical for handling this compound under experimental conditions?
- Methodological Answer :
- Temperature : Store at -20°C in lyophilized form to prevent degradation of the hydroxyamino group ( ).
- pH Sensitivity : Avoid buffers with pH >8.0, as the phosphono-hydrogen phosphate group hydrolyzes rapidly in alkaline conditions ( ).
- Light Exposure : Protect from UV light to maintain the integrity of the pyrimidine ring ().
Advanced Research Questions
Q. How does this compound interact with enzymatic targets in nucleotide metabolism studies?
- Methodological Answer :
- Enzyme Inhibition Assays : Use the compound as a competitive inhibitor of cytidine deaminase or thymidylate synthase. Monitor activity via UV-Vis spectroscopy at 280 nm (absorbance shift due to pyrimidine ring binding) ( ).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () to enzymes like DNA polymerase β, leveraging the compound’s phosphate moieties for electrostatic interactions ( ).
Q. What advanced analytical techniques are required to confirm purity and identity for publication-grade research?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Use ESI-MS in negative ion mode to detect the molecular ion peak with a mass accuracy <5 ppm ( ).
- Ion-Exchange Chromatography : Separate phosphorylated impurities (e.g., mono- or tri-phosphates) using a DEAE-Sepharose column ( ).
- Dynamic Light Scattering (DLS) : Assess aggregation propensity in aqueous buffers, which may interfere with biochemical assays ( ).
Q. How can researchers design experiments to study the compound’s role in oxidative stress pathways?
- Methodological Answer :
- Cellular Uptake Studies : Use P radiolabeling to track intracellular trafficking in HeLa or HEK293 cells ( ).
- ROS Detection : Pair the compound with fluorogenic probes (e.g., DCFH-DA) to measure reactive oxygen species (ROS) modulation in mitochondria ( ).
- Knockdown Controls : Silence putative target genes (e.g., NOX4 or SOD1) via CRISPR-Cas9 to isolate the compound’s mechanistic contributions ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
